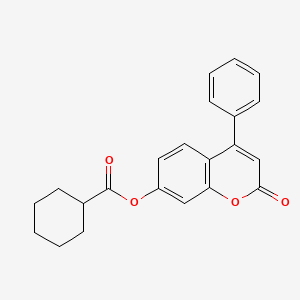

2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chromene derivatives involves various chemical reactions, including one-pot, multicomponent processes. For example, a novel protocol developed for the synthesis of alkyl [2-[(cyclohexylamino)carbonyl]-4-oxo-2H-chromen-3(4H)-ylidene]methyl tetrahalophthalates involves a domino O-acylation/α-addition cyclization/alcoholysis reaction, which highlights the mild reaction conditions and high bond efficiency (Teimouri & Inanloo, 2018). This illustrates the complexity and efficiency of modern synthetic methods for chromene derivatives.

Molecular Structure Analysis

The molecular structure of chromene derivatives varies significantly depending on the substituents attached to the core chromene structure. For instance, 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives show different polymorphs and crystal structures, indicating the versatility of chromene compounds in forming varied solid-state architectures (Reis et al., 2013).

Chemical Reactions and Properties

Chromene derivatives undergo a range of chemical reactions, including cyclizations and multicomponent reactions, leading to a wide variety of structures. For example, the cyclization of α,α′-bis(substituted-benzylidene)cyclohexanones with 4-hydroxycoumarin results in pyranochromene derivatives, demonstrating the reactive adaptability of the chromene core (Mahdavinia & Peikarporsan, 2013).

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis of Chromene Derivatives

Research demonstrates efficient methods for asymmetric synthesis of chromene derivatives, which are crucial for producing chiral molecules with high enantioselectivity. These methods involve tandem Michael addition-cyclization reactions catalyzed by chiral complexes, presenting an efficient pathway for synthesizing chromene derivatives with potential pharmaceutical applications (Dong et al., 2011).

Multicomponent Synthesis of Functionalized Chromenes

Functionalized chromenes are synthesized through one-pot, multicomponent reactions, highlighting an atom-economical approach that yields medicinally promising derivatives. These methods underscore the versatility of chromene derivatives in drug discovery and development (Boominathan et al., 2011).

Applications in Anticancer Research

Novel substituted 2-oxo-2H-chromenylpyrazolecarboxylates have been synthesized and evaluated for their anticancer activity, demonstrating the potential of chromene derivatives in developing new anticancer agents. These compounds exhibit promising activity against various human cancer cell lines, furthering our understanding of chromene's role in therapeutic applications (Kumar et al., 2013).

Antibacterial and Antioxidant Agents

Chromene derivatives have also been shown to possess significant antibacterial and antioxidant properties. This research opens avenues for developing new antibacterial and antioxidant agents, which are crucial in combating microbial resistance and oxidative stress-related diseases (Subbareddy & Sumathi, 2017).

Catalysis and Ligand Efficiency

Chromene derivatives serve as efficient ligands in copper-catalyzed coupling reactions, facilitating the synthesis of a wide range of organic compounds. This application underlines the utility of chromene derivatives in organic synthesis, providing a versatile toolkit for chemists to develop novel compounds (Lv & Bao, 2007).

Wirkmechanismus

The mechanism of action of coumarins in biological systems can vary depending on their structure and the specific biological target. They have been found to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and antiviral effects .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2-oxo-4-phenylchromen-7-yl) cyclohexanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O4/c23-21-14-19(15-7-3-1-4-8-15)18-12-11-17(13-20(18)26-21)25-22(24)16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16H,2,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZFNHJAXJEXGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[({[4-(aminosulfinyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B5548504.png)

![8-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548519.png)

![1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5548528.png)

![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)

![2-(dimethylamino)-2-(4-methylphenyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B5548538.png)

![5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5548550.png)

![4-methyl-2-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5548552.png)

![3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5548565.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5548570.png)

![2-fluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5548571.png)

![ethyl 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5548578.png)

![(3R*,5S*)-N-[(1-ethyl-1H-indazol-3-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5548592.png)

![4-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5548595.png)